![molecular formula C9H16O3 B6252583 (2S)-3-cyclohexyl-2-hydroxypropanoic acid CAS No. 62377-41-7](/img/no-structure.png)
(2S)-3-cyclohexyl-2-hydroxypropanoic acid
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Description
“(2S)-3-cyclohexyl-2-hydroxypropanoic acid” is a chemical compound . It’s widely used in scientific research with diverse applications ranging from drug development to polymer synthesis.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . High-resolution mass spectrometry (MS) is also extensively used for the analysis of molecular structures .Chemical Reactions Analysis
Chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Mechanism of Action
Target of Action
It is structurally similar to (2s)-2-hydroxyoctanoic acid, which is known to interact withHydroxyacid oxidase 1 and (S)-mandelate dehydrogenase . These enzymes play crucial roles in various metabolic processes.
Mode of Action
Based on its structural similarity to other hydroxy acids, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
Hydroxy acids like this compound are often involved in various metabolic pathways, including those related to energy production and cellular maintenance .
Pharmacokinetics
Hydroxy acids are generally known to have good bioavailability due to their polarity and ability to form hydrogen bonds .
Result of Action
Hydroxy acids are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action of (2S)-3-cyclohexyl-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, temperature and the presence of other molecules can also affect the stability and efficacy of the compound .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-cyclohexyl-2-hydroxypropanoic acid involves the conversion of a cyclohexene derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form 1,2-dibromocyclohexane.", "1,2-dibromocyclohexane is reduced with sodium borohydride to form cyclohexyl-1,2-ethanediol.", "Cyclohexyl-1,2-ethanediol is oxidized with hydrochloric acid to form cyclohexyl-2-hydroxypropanal.", "Cyclohexyl-2-hydroxypropanal is reacted with sodium bicarbonate to form (2S)-3-cyclohexyl-2-hydroxypropanoic acid.", "The product is purified through recrystallization using methanol, ethanol, and water." ] } | |
CAS RN |
62377-41-7 |
Product Name |
(2S)-3-cyclohexyl-2-hydroxypropanoic acid |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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